molecular formula C26H25ClN4O3S B11984433 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11984433
M. Wt: 509.0 g/mol
InChI Key: RPXBTXBAQIUVAX-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.

    Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a suitable thiol reagent.

    Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzimidazole core can participate in various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial or cancer cells.

    Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets.

    Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for this compound is not well-documented. benzimidazole derivatives typically exert their effects by interacting with specific enzymes or receptors in biological systems. The sulfanyl and acetohydrazide groups may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzimidazole core with the sulfanyl and acetohydrazide groups, along with the specific substitution pattern, distinguishes 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide from other similar compounds

Properties

Molecular Formula

C26H25ClN4O3S

Molecular Weight

509.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25ClN4O3S/c1-17(19-10-13-23(33-2)24(14-19)34-3)29-30-25(32)16-35-26-28-21-6-4-5-7-22(21)31(26)15-18-8-11-20(27)12-9-18/h4-14H,15-16H2,1-3H3,(H,30,32)/b29-17+

InChI Key

RPXBTXBAQIUVAX-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.